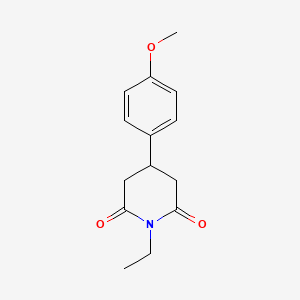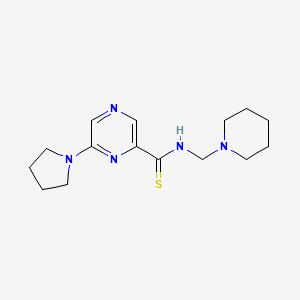
3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone is an organic compound that belongs to the class of oxathiadiazinanes. These compounds are characterized by their unique ring structure containing sulfur, nitrogen, and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then cyclized to form the oxathiadiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The presence of sulfur and nitrogen atoms in the ring structure allows for unique interactions with biological systems, potentially disrupting key pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone: Similar structure but with propyl groups instead of ethyl groups.
3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions with other molecules
Properties
CAS No. |
62012-02-6 |
|---|---|
Molecular Formula |
C6H10N2O5S |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
3,5-diethyl-2,2-dioxo-1,2,3,5-oxathiadiazinane-4,6-dione |
InChI |
InChI=1S/C6H10N2O5S/c1-3-7-5(9)8(4-2)14(11,12)13-6(7)10/h3-4H2,1-2H3 |
InChI Key |
PZOBDMJJTYUXSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(S(=O)(=O)OC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol](/img/structure/B14557286.png)




![2,2'-[Dodecane-1,2-diylbis(oxy)]diacetonitrile](/img/structure/B14557331.png)
![5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14557333.png)

![2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14557343.png)

![5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid](/img/structure/B14557366.png)

![Spiro[4.4]non-6-en-1-one](/img/structure/B14557375.png)
